3-Fluoro-5-methoxybenzyl bromide

Vue d'ensemble

Description

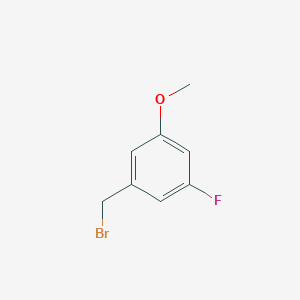

3-Fluoro-5-methoxybenzyl bromide: is an organic compound with the molecular formula C8H8BrFO . It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzyl bromide typically involves the bromination of 3-Fluoro-5-methoxytoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-5-methoxybenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form 3-Fluoro-5-methoxybenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Products include 3-Fluoro-5-methoxybenzyl azide, 3-Fluoro-5-methoxybenzyl thiol, and 3-Fluoro-5-methoxybenzyl ether.

Oxidation: Products include 3-Fluoro-5-methoxybenzaldehyde and 3-Fluoro-5-methoxybenzoic acid.

Reduction: The major product is 3-Fluoro-5-methoxybenzyl alcohol.

Applications De Recherche Scientifique

3-Fluoro-5-methoxybenzyl bromide is an organic compound with significant applications in various fields of scientific research, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its utility.

Synthesis of Pharmacologically Active Compounds

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions. For instance, it has been utilized in the synthesis of compounds targeting specific biological pathways, such as anti-cancer agents and anti-inflammatory drugs.

Fluorine Chemistry

The presence of fluorine in this compound significantly alters the physicochemical properties of the resultant compounds. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. Research has demonstrated that the introduction of fluorine can improve the binding affinity of drugs to their targets, making this compound valuable in drug design .

Material Science

In material science, this compound is used to modify polymers and develop new materials with desirable properties. The incorporation of fluorinated groups can lead to materials with improved thermal stability and chemical resistance. Studies have shown that polymers modified with fluorinated benzyl bromides exhibit enhanced hydrophobicity and lower surface energy, making them suitable for applications in coatings and adhesives .

Analytical Chemistry

This compound has been employed as a derivatizing agent in analytical chemistry, particularly for the quantification of halogens in various matrices. Its ability to form stable derivatives allows for sensitive detection methods such as gas chromatography-mass spectrometry (GC-MS). This application is crucial for environmental monitoring and quality control in water treatment processes .

Case Study 1: Synthesis of Anticancer Agents

In a study published by the Journal of Medicinal Chemistry, researchers utilized this compound as an intermediate to synthesize a series of novel anticancer agents. The synthesized compounds exhibited promising activity against various cancer cell lines, demonstrating the compound's utility in developing therapeutic agents .

Case Study 2: Environmental Analysis

Another significant application was reported in an environmental study where this compound was used to quantify halogenated contaminants in water samples. The method showed improved sensitivity compared to traditional techniques, highlighting its effectiveness in environmental monitoring .

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-methoxybenzyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The fluorine and methoxy substituents on the benzene ring influence the electronic properties of the molecule, affecting its reactivity and stability.

Molecular Targets and Pathways: The molecular targets of this compound and its derivatives include enzymes, receptors, and other biomolecules. The compound can interact with these targets through covalent or non-covalent binding, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

- 3-Fluoro-4-methoxybenzyl bromide

- 3-Fluoro-5-methylbenzyl bromide

- 3-Fluoro-5-chlorobenzyl bromide

Comparison: 3-Fluoro-5-methoxybenzyl bromide is unique due to the presence of both fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interactions with other compounds. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Activité Biologique

3-Fluoro-5-methoxybenzyl bromide is an organic compound characterized by a molecular formula of CHBrF O and a molecular weight of 205.02 g/mol. It features a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, especially in the development of pharmaceuticals and agrochemicals. Its synthesis typically involves the bromination of 3-fluoro-5-methoxytoluene using bromine in the presence of catalysts such as iron or aluminum bromide.

The biological activity of this compound is largely attributed to its reactivity towards nucleophiles due to the presence of the highly reactive bromine atom. This reactivity allows for various substitution reactions, which are critical in drug metabolism, where it may serve as a substrate for cytochrome P450 enzymes. The electronic properties influenced by the fluorine and methoxy groups affect both stability and reactivity profiles, leading to significant biological implications.

Pharmacological Implications

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Antitumor Activity : Compounds with similar structures have shown promising activity against various human tumor cell lines. For example, studies have highlighted that certain benzyl derivatives can induce apoptotic death in cancer cells at nanomolar concentrations while exhibiting low toxicity to normal cells .

- Antimicrobial Properties : The structural characteristics of halogenated aromatic compounds often correlate with antimicrobial activity. In particular, studies have demonstrated that benzyl derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacterial strains .

Case Studies

- Antitumor Activity Study : A study on styryl benzyl sulfones demonstrated that the position of substituents on aromatic rings significantly influences biological activity. Compounds similar to this compound were shown to effectively target cancer cells due to their ability to modulate pathways such as PI3K/AKT .

- Antimicrobial Efficacy : Research involving novel surfactants with similar functionalities indicated that structural variations significantly affect their antimicrobial properties. The findings suggested that specific substitutions enhance biological activity against clinically relevant pathogens .

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLZKVGBEBRKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649943 | |

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-29-9 | |

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3-fluoro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.